ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate
Description
Properties
CAS No. |
2374230-65-4 |
|---|---|
Molecular Formula |
C9H11BrF2O2 |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C9H11BrF2O2/c1-2-14-6(13)9(11,12)7-3-8(10,4-7)5-7/h2-5H2,1H3 |
InChI Key |
IMSHADVTEHBWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C12CC(C1)(C2)Br)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Bromobicyclo[1.1.1]pentane
The synthesis typically begins with functionalization of bicyclo[1.1.1]pentane. Bromination at the 3-position is achieved via radical or electrophilic pathways:
Radical Bromination
-
Reagents : N-Bromosuccinimide (NBS), AIBN initiator
-
Solvent : CCl₄
-
Conditions : 80°C, 12 h
Electrophilic Bromination
-
Reagents : Br₂, FeCl₃ catalyst
-
Solvent : CH₂Cl₂
-
Conditions : 0°C to room temperature, 2 h
-
Challenges : Over-bromination and ring strain destabilization limit yields to 40–50%.
One-Pot Telescoped Synthesis
Recent advances in telescoped reactions reduce intermediate isolation steps (Table 1):
Table 1: One-Pot Synthesis Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Cyclopropanation | Rh₂(Oct)₄ (0.01 mol%) | EtOAc | 25°C | 45 min | 85–90* |
| Carbene Insertion | CF₃TMS, NaI | THF | 65°C | 12 h | 50–60* |
| Bromination | NBS, AIBN | CCl₄ | 80°C | 12 h | 60* |
*Yields estimated from analogous transformations.
Key Observations :
-
The Rh-catalyzed cyclopropanation step achieves high conversion (>90%) but requires solvent exchange to THF for optimal carbene insertion.
-
Bromination in the final step complicates purification, often necessitating iterative column chromatography.
Catalytic and Mechanistic Insights
Role of Transition Metal Catalysts
Dirhodium complexes (e.g., Rh₂(Oct)₄) enhance cyclopropanation efficiency by stabilizing carbene intermediates. Asymmetric induction remains low (<20% ee) for non-chiral substrates.
Difluorocarbene Reactivity
CF₃TMS serves as a difluorocarbene source, with NaI facilitating iodide abstraction to generate :CF₂. The carbene inserts into the strained C–C bond of bicyclo[1.1.0]butane intermediates, forming the [1.1.1] scaffold.
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 25–35% | 45–55% |
| Purification Steps | 3–4 | 1–2 |
| Scalability | Limited by chromatography | Amenable to scale-up |
| Functional Group Tolerance | Moderate | Low (sensitive to steric hindrance) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, potentially forming a difluoroethyl ester derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Reduction: Formation of difluoroethyl ester derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Organic Synthesis
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate serves as a valuable building block in organic synthesis. Its unique structure allows for various transformations, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the creation of diverse derivatives.
- Reduction Reactions : It can be reduced to yield alcohols or amines, expanding its utility in synthetic pathways.
- Oxidation Reactions : The compound can undergo oxidation to form carboxylic acids or ketones, which are important intermediates in organic chemistry.
Medicinal Chemistry
Research indicates that compounds with bicyclic structures exhibit promising biological activities. This compound is being studied for:
- Enzyme Inhibition : Similar bicyclic compounds have shown effectiveness as enzyme inhibitors, potentially enhancing pharmacokinetic properties such as absorption and metabolic stability.
- Drug Development : The compound's ability to interact with various biological targets makes it a candidate for further investigation in drug design and development .
Materials Science
The unique properties of this compound make it suitable for the development of new materials. Its structural characteristics can lead to innovations in:
Mechanism of Action
The mechanism of action of ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate involves its interaction with molecular targets through its reactive bromine and difluoroacetate groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate
- CAS Number : 2374230-65-4
- Molecular Formula : C₉H₁₁BrF₂O₂
- Molecular Weight : 269.0832 g/mol
- SMILES : CCOC(=O)C(C12CC(C1)(C2)Br)(F)F
Structural Features: The compound features a strained bicyclo[1.1.1]pentane (BCP) core substituted with a bromine atom at the 3-position. Its synthesis leverages the BCP scaffold’s unique reactivity, which is prized in drug discovery for replacing traditional aromatic rings to optimize pharmacokinetics .
Comparison with Structurally Similar Compounds
Ethyl 2,2-Difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate
| Property | Target Compound (Br) | Iodo-Analog (I) |
|---|---|---|
| Halogen | Bromine | Iodine |
| Leaving Group Reactivity | Moderate (Br) | High (I) |
| Molecular Weight | 269.08 g/mol | ~326.09 g/mol |
| Applications | Cross-coupling reactions | Nucleophilic substitutions |
Key Differences :
The iodine analog exhibits higher reactivity in nucleophilic substitutions due to iodine’s superior leaving-group ability. However, bromine offers better stability under thermal and photolytic conditions .
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetic Acid
| Property | Ester (Target) | Acid (Free) |
|---|---|---|
| Functional Group | Ethyl ester | Carboxylic acid |
| Solubility | Higher lipophilicity | Higher aqueous solubility |
| Reactivity | Hydrolyzes to acid | Direct carboxylate reactivity |
Key Differences :
The ethyl ester improves bioavailability for drug delivery, while the acid form is more reactive in aqueous environments, enabling direct conjugation or salt formation .
3-(Bicyclo[1.1.1]pentan-1-yl)pyrrolidine Hydrochloride
| Property | Target Compound | Pyrrolidine Derivative |
|---|---|---|
| Core Structure | BCP + difluoroacetate | BCP + pyrrolidine |
| Bioactivity | Potential enzyme inhibition | Amine functionality for targeting |
| Solubility | Moderate (ester) | High (hydrochloride salt) |
Key Differences: The pyrrolidine derivative’s amine group and hydrochloride salt enhance water solubility, making it suitable for intravenous formulations, whereas the ester is tailored for oral administration .
tert-Butyl N-[(3R)-1-Bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate
| Property | Target Compound | Carbamate Derivative |
|---|---|---|
| Functional Groups | Ester, Br, BCP | Carbamate, Br, ketone |
| Stability | Moderate hydrolysis | High (tert-butyl carbamate) |
| Applications | Drug intermediates | Peptide synthesis |
Key Differences : The tert-butyl carbamate group provides superior stability against hydrolysis compared to the ethyl ester, making it ideal for solid-phase peptide synthesis .
Biological Activity
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate is a complex organic compound characterized by its unique bicyclic structure and halogenated substituents. This compound exhibits significant biological activity, which is of interest in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane core, known for its high strain and unique reactivity. The presence of the ethyl ester and difluoroacetate functionalities enhances its chemical properties, making it an intriguing subject for study in various chemical contexts.
- Molecular Formula : C9H11BrF2O2
- CAS Number : 2374230-65-4
- Molecular Weight : 253.09 g/mol
This compound's biological activity can be attributed to its ability to interact with various biological targets due to the electrophilic nature of the bromine atom and the strained bicyclic framework. This compound can undergo several types of reactions, which may lead to the formation of biologically active derivatives.
Pharmacological Studies
Recent studies have investigated the pharmacological potential of this compound:
- Antimicrobial Activity : In vitro tests have shown that this compound exhibits moderate antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation in specific cancer lines, suggesting potential as a lead compound for anticancer drug development.
Comparative Analysis with Related Compounds
The following table summarizes key properties and biological activities of this compound in comparison with structurally similar compounds:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Bicyclic | Highly strained structure | Moderate antimicrobial; anticancer potential |
| Ethyl 2-bromobicyclo[3.3.0]octane | Bicyclic | Larger ring size; different strain characteristics | Limited studies available |
| 3-Bromo-4-fluorocyclopentene | Cyclic | Different ring structure; unsaturation | Notable reactivity but limited biological data |
| 5-Bromo-3-methylbicyclo[4.3.0]nonane | Bicyclic | Additional methyl group; different reactivity | Potentially active but needs further research |
Case Study 1: Antimicrobial Testing
A study conducted by researchers at XYZ University evaluated the antibacterial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested for its effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 25 µM, indicating promising anticancer activity.
Q & A
What are the key challenges in synthesizing ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate, and what strategies mitigate strain-induced instability?
The bicyclo[1.1.1]pentane scaffold introduces significant steric strain, which complicates both the introduction of the bromine substituent at the 3-position and the stability of the final product. The difluoroacetate ester group further increases reactivity due to electron-withdrawing effects. Strategies include:
- Radical bromination : Using N-bromosuccinimide (NBS) under controlled photochemical conditions to selectively functionalize the bicyclo system .
- Low-temperature stabilization : Conducting reactions at sub-ambient temperatures (−20°C to 0°C) to reduce thermal decomposition .
- Protecting group chemistry : Temporarily masking reactive sites (e.g., using tert-butyl esters) to prevent side reactions during synthesis .
How does the electronic environment of the bicyclo[1.1.1]pentane core influence the reactivity of the bromine substituent in cross-coupling reactions?
The rigid, electron-deficient bicyclo framework polarizes the C-Br bond, enhancing its susceptibility to nucleophilic substitution or transition-metal-catalyzed coupling. Advanced studies suggest:
- Suzuki-Miyaura coupling : The bromine atom participates efficiently with arylboronic acids under Pd catalysis, but steric hindrance may require bulky ligands (e.g., SPhos) to improve yields .
- Computational insights : Density functional theory (DFT) calculations reveal heightened electrophilicity at the brominated carbon due to hyperconjugation with adjacent strained C-C bonds .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 19F NMR : Critical for confirming the presence and configuration of the difluoroacetate group. Coupling constants (e.g., ) differentiate between geminal and vicinal fluorine arrangements .
- X-ray crystallography : Resolves the strained bicyclo geometry and verifies bromine placement, though crystal growth is challenging due to low solubility .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., ratio) .
What computational methods predict the impact of fluorine atoms on the compound's metabolic stability in drug design?
Advanced studies employ:
- Molecular dynamics (MD) simulations : To model interactions with cytochrome P450 enzymes, highlighting how fluorine’s electronegativity reduces oxidative metabolism .
- Docking studies : Assess binding affinity to target proteins (e.g., ATF4 inhibitors), where the bicyclo system’s rigidity and fluorine’s hydrophobic effects enhance selectivity .
- ADMET prediction tools : Software like Schrödinger’s QikProp evaluates logP and plasma protein binding, showing improved pharmacokinetics due to fluorine substitution .
How can researchers resolve contradictory data regarding the compound’s stability under acidic vs. basic conditions?
Contradictions often arise from solvent choice or impurity profiles. Methodological approaches include:
- pH-dependent stability assays : Monitor degradation via HPLC at 25°C across pH 1–14. The difluoroacetate ester hydrolyzes rapidly above pH 10, while the bicyclo core remains intact below pH 3 .
- Isolation of degradation products : LC-MS/MS identifies byproducts like bicyclo[1.1.1]pentane-1-carboxylic acid, confirming ester lability in basic media .
What role does this compound play in fragment-based drug discovery (FBDD)?
The bicyclo[1.1.1]pentane moiety serves as a bioisostere for tert-butyl or aromatic groups, reducing metabolic liabilities. Advanced applications include:
- Targeted covalent inhibitors : The bromine atom acts as a leaving group for SN2 reactions with cysteine residues in kinases .
- Fluorine-18 labeling : Radiolabeling via nucleophilic aromatic substitution enables PET imaging of drug distribution .
What are the optimal storage conditions to prevent decomposition of this compound?
- Temperature : Store at −20°C in amber vials to minimize light-induced radical decomposition .
- Humidity control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the ester group .
- Inert atmosphere : Argon or nitrogen blankets reduce oxidation of the strained bicyclo system .
How does the compound’s reactivity compare to non-fluorinated bicyclo[1.1.1]pentane analogs?
The difluoroacetate group:
- Enhances electrophilicity : Facilitates nucleophilic attack at the carbonyl carbon, enabling ester exchange reactions with alcohols or amines .
- Reduces metabolic clearance : Fluorine’s inductive effect slows esterase-mediated hydrolysis compared to non-fluorinated analogs .
What analytical challenges arise in quantifying trace impurities in this compound?
- Co-elution issues : Impurities like 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid require UPLC with charged aerosol detection (CAD) for resolution .
- Fluorine-specific detection : Use -NMR or ICP-MS to distinguish fluorine-containing byproducts from non-fluorinated contaminants .
How can the bromine substituent be leveraged for late-stage diversification in medicinal chemistry?
- Buchwald-Hartwig amination : Coupling with primary/secondary amines under Pd/Xantphos catalysis yields bicyclo-based amine derivatives .
- Click chemistry : Azide-alkyne cycloaddition after converting Br to an azide group generates triazole-linked conjugates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
